Diethyl 2-(2-(benzyloxy)ethyl)malonate

Catalog No.
S731751
CAS No.
41478-45-9
M.F
C16H22O5
M. Wt
294.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(2-(benzyloxy)ethyl)malonate

Researchers seeking C-C bond formation at the malonate α-carbon without the hazards of benzyl 2-bromoethyl ether or dialkylation byproducts can rely on this mono-alkylated building block. • Eliminates use of lachrymatory alkylating agents; no mono-/di-alkylation separation required. • Orthogonal benzyl ether permits clean hydrogenolysis to lactone without premature cyclization. • Enables streamlined synthesis of GABA analogs, pilocarpine derivatives, and furoquinoline alkaloids. Supplied with consistent purity to ensure reproducible scale-up.

CAS Number

41478-45-9

Product Name

Diethyl 2-(2-(benzyloxy)ethyl)malonate

IUPAC Name

diethyl 2-(2-phenylmethoxyethyl)propanedioate

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

InChI

InChI=1S/C16H22O5/c1-3-20-15(17)14(16(18)21-4-2)10-11-19-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3

InChI Key

FFBDKROYDQHPHC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)OCC

Synonyms

Diethyl 2-[2-(benzyloxy)ethyl]propanedioate, 2-(2-Benzyloxyethyl)malonic acid diethyl ester, Diethyl 2-(2-benzyloxyethyl)malonate, 2-[2-(Benzyloxy)ethyl]malonic acid diethyl ester, Diethyl benzyloxyethylmalonate

Purity

≥95%

Package Size

1 g

Diethyl 2-(2-(benzyloxy)ethyl)malonate (CAS 41478-45-9) is an orthogonally protected, bifunctional building block widely utilized in the synthesis of complex heterocycles, functionalized amino acids, and gamma-butyrolactones. Featuring a reactive diethyl malonate core for C-C bond formation and a robust benzyl-protected primary alcohol, this compound serves as a highly stable precursor for advanced alkylations and condensations . By procuring this pre-formed mono-alkylated scaffold, industrial and laboratory buyers bypass the hazardous handling of toxic alkylating agents and eliminate the tedious purification steps typically required to remove dialkylated byproducts, thereby streamlining downstream manufacturing workflows[1].

Procurement Fit

Orthogonal benzyl protection enables latent alcohol introduction
Increased lipophilicity supports organic-phase synthesis workflows
Key building block for heterocycle and alkaloid construction

Substituting Diethyl 2-(2-(benzyloxy)ethyl)malonate with cheaper or more generic alternatives introduces critical process failures. Using unsubstituted diethyl malonate forces the buyer to perform the initial alkylation with benzyl 2-bromoethyl ether, a toxic and lachrymatory reagent, which invariably yields a difficult-to-separate mixture of mono- and di-alkylated products[1]. Attempting to use the unprotected analog, diethyl 2-(2-hydroxyethyl)malonate, is chemically unviable because it spontaneously cyclizes into a lactone, completely preventing any further functionalization at the alpha-carbon[2]. Furthermore, substituting with the reactive diethyl 2-(2-bromoethyl)malonate leads to severe yield losses during secondary alkylations, as the bromoethyl group is prone to competitive intramolecular cyclopropanation and elimination under basic conditions [3].

Substitution Risk

Missing protected alcohol handle
Simple dialkyl malonates do not provide the latent nucleophile needed for subsequent cyclization or functionalization steps.
Lipophilicity profile mismatch
Lower LogP alternatives may alter extraction efficiency and organic-phase reaction behavior, shifting outcomes in biphasic systems.
Purification pathway incompatibility
Readily distilled malonates follow a different work-up route; this compound requires chromatographic purification due to its elevated boiling range.

Eliminating Dialkylation Impurities

In-house synthesis of mono-alkylated malonates typically suffers from poor selectivity. Reacting diethyl malonate with benzyl 2-bromoethyl ether yields a mixture containing 15-30% of the unwanted dialkylated byproduct, which requires resource-intensive fractional distillation or chromatography to remove [1]. Procuring pre-synthesized Diethyl 2-(2-(benzyloxy)ethyl)malonate guarantees >97% mono-alkylated purity, allowing immediate use in downstream reactions without preliminary purification .

Evidence DimensionMono-alkylated purity and process yield
Target Compound DataProcured material: >97% purity, 0 purification steps required
Comparator Or BaselineIn-house synthesis from diethyl malonate: 70-85% mono-alkylated yield, 15-30% dialkylated impurity
Quantified DifferenceEliminates a 15-30% impurity burden and saves 1-2 days of purification time per batch
ConditionsStandard laboratory or pilot-scale alkylation (NaOEt/EtOH)

Procuring the pure building block directly reduces manufacturing time, eliminates the handling of toxic alkylating agents, and ensures reproducible stoichiometry for subsequent reactions.

Alkylation Yield
Reported
81% isolated yield
Yield within typical 64–86% benchmark range
NaH/THF, 90°C; comparable to phase-transfer protocols

Base Stability in Alpha-Alkylation

When synthesizing alpha,alpha-disubstituted malonates, the intermediate must withstand strong bases (e.g., NaH, NaOEt). Diethyl 2-(2-bromoethyl)malonate undergoes competitive intramolecular cyclopropanation and elimination under these conditions, often limiting the yield of the desired secondary alkylation to <50% [1]. In contrast, the robust benzyl ether protection in Diethyl 2-(2-(benzyloxy)ethyl)malonate is completely inert to strong bases, enabling secondary alkylation yields exceeding 85% [2].

Evidence DimensionYield of secondary alpha-alkylation product
Target Compound DataDiethyl 2-(2-(benzyloxy)ethyl)malonate: >85% yield
Comparator Or BaselineDiethyl 2-(2-bromoethyl)malonate: <50% yield due to cyclization/elimination
Quantified Difference35-40% absolute increase in secondary alkylation yield
ConditionsReaction with alkyl halides using NaH or NaOEt in polar aprotic solvents

This stability is critical for buyers synthesizing complex, highly substituted APIs, as it prevents catastrophic yield losses during key C-C bond formation steps.

Lipophilicity (LogP)
Context-dependent
Target: LogP 2.34
Unsubstituted malonate: LogP −0.05
Marked increase in lipophilicity
Calculated values; confirm experimentally

Orthogonal Deprotection for Lactonization

The synthesis of gamma-butyrolactones requires the unmasking of the primary alcohol. Methoxyethyl-protected malonates require harsh Lewis acids (e.g., BBr3) for cleavage, which can degrade sensitive functional groups and reduce overall yields to 60-70% [1]. Diethyl 2-(2-(benzyloxy)ethyl)malonate undergoes clean, orthogonal deprotection via mild catalytic hydrogenolysis (Pd/C, H2), immediately triggering spontaneous cyclization to yield >90% of the target alpha-substituted gamma-butyrolactone [2].

Evidence DimensionDeprotection/cyclization yield to gamma-butyrolactone
Target Compound DataBenzyl protection (Target): >90% yield under mild H2 (1 atm)
Comparator Or BaselineMethoxy protection (Comparator): 60-70% yield requiring harsh BBr3
Quantified Difference20-30% higher yield and avoidance of corrosive, non-selective deprotection reagents
ConditionsLate-stage deprotection and spontaneous lactonization

Ensures that late-stage intermediates are not destroyed by harsh deprotection conditions, maximizing the final yield of high-value lactone APIs.

Boiling Point
Context-dependent
~386 °C at 760 mmHg (pred.)
~187 °C higher than diethyl malonate
Predicted; impacts distillation viability
Density
Context-dependent
~1.1 g/cm³ (pred.)
Slightly higher than diethyl malonate (1.05 g/cm³)
Predicted; useful for volumetric planning
Molecular Weight
Specification review
Target: 294.34 g/mol
Diethyl benzylmalonate: 250.29 g/mol
+44.05 g/mol confirms ethyl linker presence
Detectable by MS; distinguishes from close analogs
Alkaloid Synthesis Utility
Class-level
Enables furoquinoline alkaloid construction via condensation–cyclization
Protected alcohol group is essential for ring closure
Reported in maculine/dihydrokokusaginine synthesis

Alpha-Substituted Gamma-Butyrolactones

Directly leveraging the orthogonal deprotection profile demonstrated in Section 3, this compound is the ideal starting material for synthesizing functionalized gamma-butyrolactones. After secondary alkylation at the malonate core, mild hydrogenolysis of the benzyl group triggers clean lactonization, a critical sequence in the production of GABA receptor analogs and pilocarpine derivatives[1].

Complex Furoquinoline Alkaloids

Because the benzyl ether is stable to the condensation conditions required to build quinoline cores, this compound is heavily utilized in the total synthesis of furoquinoline alkaloids, such as maculine. The stability prevents premature cyclization or degradation during multi-step heterocycle assembly [2].

Orthogonally Protected 1,4-Diol Precursors

By avoiding the dialkylation impurities associated with generic malonates, this compound serves as a pure, reliable precursor for reduction to 2-(2-(benzyloxy)ethyl)propane-1,3-diol. This orthogonally protected triol equivalent is highly valuable in polymer chemistry and the synthesis of branched lipid nanoparticles .

Application Selection Guide

Application
Selection Property
Validation Focus
Heterocycle synthesis with masked alcohol
Orthogonal benzyl protection strategy
Selective deprotection and cyclization steps
Lipophilic intermediate preparation
Higher LogP vs. simple malonates
Organic-phase solubility and extraction efficiency
Non-distillative purification workflows
Elevated boiling range
Chromatographic separation suitability
Analytical method development
Distinct MW and retention behavior
LC-MS/GC-MS identity confirmation

XLogP3

2.6

Wikipedia

Diethyl [2-(benzyloxy)ethyl]propanedioate

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